molecular formula C15H20N4O5 B14658916 N-Acetylglycyl-L-tyrosylglycinamide CAS No. 52134-68-6

N-Acetylglycyl-L-tyrosylglycinamide

Cat. No.: B14658916
CAS No.: 52134-68-6
M. Wt: 336.34 g/mol
InChI Key: RXCSBAADIZRCNZ-LBPRGKRZSA-N
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Description

N-Acetylglycyl-L-tyrosylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of an acetylated glycine residue, a tyrosine residue, and a glycinamide group, forming a tripeptide sequence. Its structural properties make it a subject of study in biochemistry, pharmacology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification methods, such as preparative HPLC, enable the large-scale production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which may further react to form melanin-like compounds.

    Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the compound.

    Substitution: The acetyl group or other functional groups can be substituted with different chemical moieties to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

    Substitution: Various reagents, including acyl chlorides and amines, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue may yield dopaquinone, while reduction of peptide bonds may result in smaller peptide fragments.

Scientific Research Applications

N-Acetylglycyl-L-tyrosylglycinamide has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

    Biology: Researchers use it to investigate peptide-protein interactions and enzymatic processes.

    Medicine: The compound is explored for its potential therapeutic effects, including its role in drug delivery systems and as a bioactive peptide.

    Industry: It finds applications in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetylglycyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated glycine and tyrosine residues may play a role in binding to these targets, influencing biological pathways. For instance, the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its potential cognitive benefits.

    N-Acetylglycine: A simple acetylated amino acid, studied for its metabolic roles.

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

Uniqueness

N-Acetylglycyl-L-tyrosylglycinamide stands out due to its tripeptide structure, combining the properties of acetylated glycine, tyrosine, and glycinamide. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

52134-68-6

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C15H20N4O5/c1-9(20)17-8-14(23)19-12(15(24)18-7-13(16)22)6-10-2-4-11(21)5-3-10/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,20)(H,18,24)(H,19,23)/t12-/m0/s1

InChI Key

RXCSBAADIZRCNZ-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N

Origin of Product

United States

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